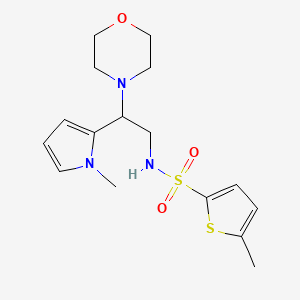

5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S2/c1-13-5-6-16(23-13)24(20,21)17-12-15(14-4-3-7-18(14)2)19-8-10-22-11-9-19/h3-7,15,17H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQKNGBKPHODMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a complex organic molecule that belongs to the thiophene derivative class, specifically featuring a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure is characterized by:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Sulfonamide Group : Known for its antimicrobial properties.

- Morpholinoethyl and Pyrrol Moieties : Contributing to its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₂S |

| Molecular Weight | 335.53 g/mol |

| Functional Groups | Thiophene, Sulfonamide |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thiophene ring and subsequent modifications to introduce the sulfonamide group. Key steps include:

- Formation of the Thiophene Ring : Utilizing appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Employing reagents that facilitate the attachment of morpholinoethyl and pyrrol moieties.

Research indicates that this compound primarily exhibits its biological activity through interactions with specific molecular targets, particularly enzymes involved in inflammatory processes and bacterial proliferation. The sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis.

Antibacterial Properties

Studies have shown that thiophene derivatives, including this compound, exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Case Study Example:

In a study evaluating the efficacy of thiophene sulfonamides against Staphylococcus aureus, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent antibacterial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene sulfonamides. Modifications to the substituents on the thiophene ring or variations in the morpholinoethyl side chain can significantly affect potency and selectivity against specific biological targets.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituent on Thiophene Ring | Alters binding affinity |

| Variation in Morpholino Chain | Influences solubility and reactivity |

Comparison with Similar Compounds

Substituted Benzenesulfonamide Analogs

5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (C₁₈H₂₄ClN₃O₃S, MW: 397.9)

- Key Differences: Aromatic Ring: Benzene vs. thiophene. Substituents: Chloro and methyl groups on benzene vs. methyl on thiophene. The chloro group increases lipophilicity (ClogP +0.5), which may enhance membrane permeability but reduce solubility.

- Implications : The thiophene analog may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to benzene derivatives.

Cyclopentyl-Thiophene Sulfonamides

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide (CAS 2034451-91-5, C₁₆H₂₀N₂O₂S₂)

- Key Differences: Linker Group: Cyclopentyl-methyl vs. morpholinoethyl-pyrrole. The morpholine in the target compound introduces a tertiary amine, improving water solubility (predicted LogS: -3.5 vs. -4.2 for the cyclopentyl analog). Spatial Geometry: The rigid cyclopentyl group may restrict conformational flexibility compared to the morpholinoethyl chain.

Oxalamide-Based Analogs

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide (C₂₂H₃₀N₄O₃, MW: 398.5)

- Key Differences :

- Linker Chemistry : Oxalamide (-NC(=O)C(=O)N-) vs. sulfonamide (-SO₂N-). The sulfonamide is more acidic (pKa ~10 vs. ~15 for oxalamide), affecting ionization state at physiological pH.

- Biological Interactions : Sulfonamides often exhibit stronger hydrogen-bonding capabilities, which may enhance target binding in enzyme-active sites.

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.